molecular formula C25H28ClN3O2 B4792792 7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4792792
M. Wt: 438.0 g/mol
InChI Key: CVSXKFUBNGTTQW-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a morpholine ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Coupling of the Morpholine Ring to the Quinoline Core: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Morpholine Derivatives: Compounds like morpholine itself, which is used as a solvent and corrosion inhibitor.

Uniqueness

What sets 7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-17-4-6-19(7-5-17)23-16-21(20-8-9-22(26)18(2)24(20)28-23)25(30)27-10-3-11-29-12-14-31-15-13-29/h4-9,16H,3,10-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSXKFUBNGTTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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